4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chloro group, a methyl group, and a piperidinylmethyl ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with 3-piperidinylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis.
Biology: It may serve as a ligand in biochemical studies.
Medicine: It has potential as a pharmaceutical intermediate.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride
4-Chloro-3-ethylphenyl 3-piperidinylmethyl ether hydrochloride
Uniqueness: 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride is unique due to its specific arrangement of chlorine and methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMJENMSNUSTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-94-9 | |
Record name | Piperidine, 3-[(4-chloro-3-methylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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